(R)-4-(Pyrrolidin-3-yl)-1H-pyrazole
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Overview
Description
®-4-(Pyrrolidin-3-yl)-1H-pyrazole is a chiral compound that features a pyrazole ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . This method provides an efficient approach for generating various substituted pyrrolidines.
Industrial Production Methods
Industrial production of ®-4-(Pyrrolidin-3-yl)-1H-pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
®-4-(Pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using rhodium-catalyzed methods.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Rhodium catalysts and trifluoroethanol are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroethoxylated derivatives .
Scientific Research Applications
®-4-(Pyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of ®-4-(Pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Pyrrolidin-3-yl)aniline
- ®-Pyrrolidin-3-ylmethanol
- ®-Pyrrolidin-3-yl-carbamic acid benzyl ester hydrochloride
Uniqueness
®-4-(Pyrrolidin-3-yl)-1H-pyrazole is unique due to its specific substitution pattern and chiral nature, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-[(3R)-pyrrolidin-3-yl]-1H-pyrazole |
InChI |
InChI=1S/C7H11N3/c1-2-8-3-6(1)7-4-9-10-5-7/h4-6,8H,1-3H2,(H,9,10)/t6-/m0/s1 |
InChI Key |
XPDOYXLHSAFZTP-LURJTMIESA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CNN=C2 |
Canonical SMILES |
C1CNCC1C2=CNN=C2 |
Origin of Product |
United States |
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